

PF-06454589 Inhibitor Profile: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PF-06454589

Cat. No.: B609986

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor profile of **PF-06454589**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 as a therapeutic target, particularly in the context of Parkinson's disease.

Core Inhibitory Activity

PF-06454589 is a small molecule inhibitor that demonstrates high potency against LRRK2. Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.

Target	IC50 (nM)
LRRK2 (Wild-Type)	12 ^[1]
LRRK2 (G2019S Mutant)	36 ^[1]

Kinase Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its potential on- and off-target effects. While a specific kinase selectivity panel for **PF-06454589** is

not publicly available, data for the closely related and structurally similar compound, PF-06447475, provides a strong surrogate for its selectivity profile. The following table summarizes the inhibitory activity of PF-06447475 against a panel of kinases.

Note: The following data is for PF-06447475 and is presented as a representative profile for **PF-06454589** due to the structural similarity and shared pyrrolopyrimidine core of the two compounds.

Kinase	Percent Inhibition at 1 μ M
LRRK2	>99
TNK1	98
GAK	97
MAP4K5	96
AAK1	95
MAP4K3	94
STK10	93
TNIK	92
CIT	91
SLK	90
...	...

This is a partial list. For a comprehensive profile, refer to the supplementary information of Henderson, J.L., et al. (2015). J. Med. Chem.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound like **PF-06454589** against LRRK2.

Materials:

- Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)
- LRRKtide peptide substrate (a synthetic peptide substrate for LRRK2)
- Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP (Adenosine triphosphate)
- ³³P-γ-ATP (radiolabeled ATP)
- Test compound (**PF-06454589**) dissolved in DMSO
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **PF-06454589** in DMSO.
- In a 96-well plate, add the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.
- Add the serially diluted **PF-06454589** or DMSO (as a vehicle control) to the wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ^{33}P - γ -ATP.
- Measure the amount of incorporated radiolabel in the LRRKtide substrate using a scintillation counter.
- Calculate the percent inhibition for each concentration of **PF-06454589** relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Selectivity Profiling

This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Methodology:

Kinase selectivity is typically determined using large-scale screening platforms, such as those offered by commercial vendors (e.g., Eurofins DiscoverX KINOMEScan™, Reaction Biology Corporation). These platforms employ various methodologies, including:

- Binding Assays (e.g., KINOMEScan™): These assays measure the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
- Activity Assays: These assays directly measure the enzymatic activity of a panel of kinases in the presence of the test compound. This is often done using radiometric methods (measuring the incorporation of ^{33}P from ATP into a substrate) or fluorescence-based readouts.

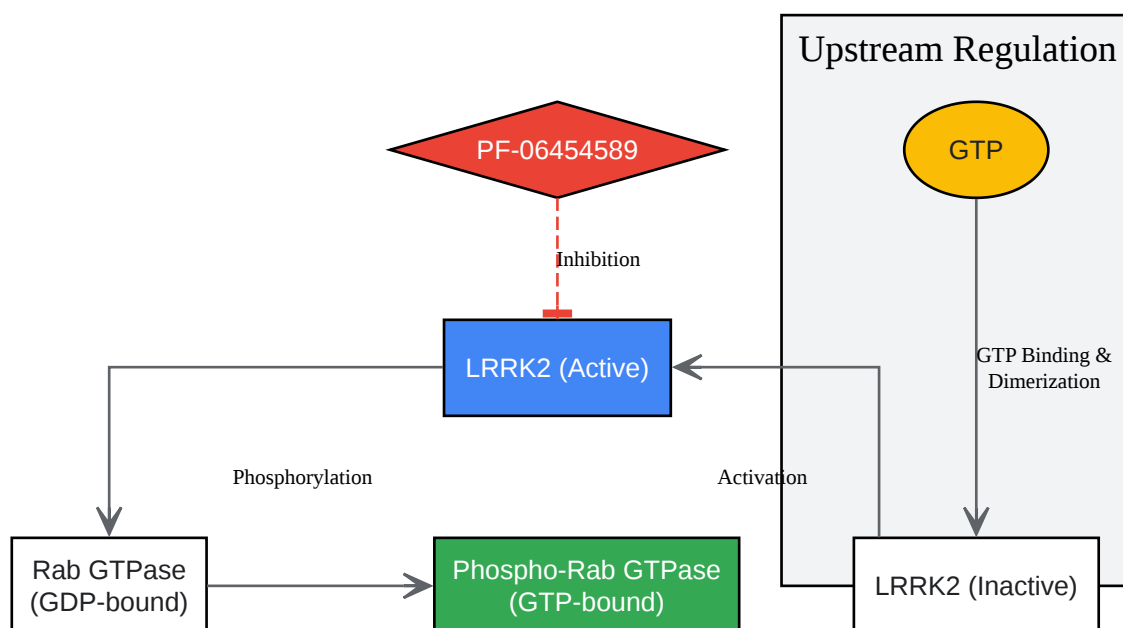
General Workflow:

- The test compound (**PF-06454589**) is prepared at a fixed concentration (e.g., 1 μM).
- The compound is incubated with a large panel of recombinant kinases (typically >400).

- The binding or enzymatic activity is measured for each kinase in the presence of the compound.
- The results are typically expressed as the percentage of inhibition or the percentage of remaining activity compared to a vehicle control (DMSO).
- Hits (kinases that are significantly inhibited) are often further evaluated by determining their IC50 values in dose-response experiments.

Visualizations

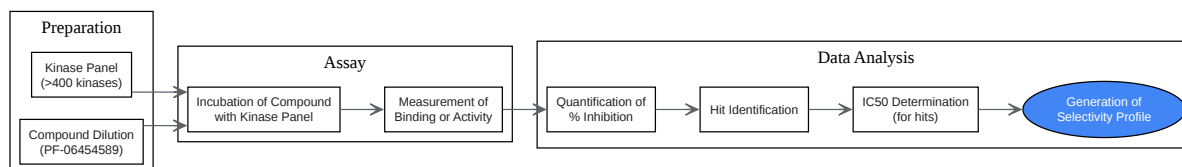
LRRK2 Signaling Pathway and Inhibition by PF-06454589



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Caption: LRRK2 signaling pathway and its inhibition by **PF-06454589**.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: General workflow for in vitro kinase inhibitor selectivity profiling.

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References

- 1. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]
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